molecular formula C17H17Cl2NO2 B5689242 N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B5689242
M. Wt: 338.2 g/mol
InChI Key: BAGGJXOAVYNISK-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro and methyl substituents on the phenyl rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its specific reactivity and potential biological activities.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-6-12(3)17(14(19)7-10)20-16(21)9-22-15-5-4-13(18)8-11(15)2/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGGJXOAVYNISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and 4-chloro-2-methylphenol.

    Formation of Intermediate: The 2-chloro-4,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chloro-4,6-dimethylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents on the phenyl rings can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions may produce quinones.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)propionamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

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